molecular formula C20H24N2O4 B3866491 N'-(4-butoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide

N'-(4-butoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide

Cat. No. B3866491
M. Wt: 356.4 g/mol
InChI Key: KNZDWHDOZKKPTE-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-butoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. This compound is known to have various biochemical and physiological effects, which make it an interesting candidate for further studies.

Mechanism of Action

The mechanism of action of N'-(4-butoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells and microorganisms.
Biochemical and Physiological Effects:
N'-(4-butoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Additionally, this compound has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(4-butoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide in lab experiments is that it has been shown to have potent antimicrobial and anticancer properties. Additionally, this compound is relatively easy to synthesize, which makes it a cost-effective option for research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.

Future Directions

There are several future directions for research on N'-(4-butoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide. One area of research could focus on understanding the compound's mechanism of action in more detail. Additionally, further studies could be conducted to investigate the compound's potential applications in the treatment of various diseases, such as cancer and infectious diseases. Furthermore, research could be conducted to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, more studies could be conducted to investigate the safety and toxicity of this compound in animal models.

Scientific Research Applications

N'-(4-butoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide has been studied for its potential applications in the field of medicine. It has been found to have antimicrobial properties, and studies have shown that it can inhibit the growth of various bacteria and fungi. Additionally, this compound has been shown to have anticancer properties, and it has been found to be effective against various types of cancer cells.

properties

IUPAC Name

N-[(E)-(4-butoxyphenyl)methylideneamino]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4/c1-3-4-13-25-17-11-9-16(10-12-17)14-21-22-20(23)15-26-19-8-6-5-7-18(19)24-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,22,23)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZDWHDOZKKPTE-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(4-butoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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